methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate
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Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate is a compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The pyridin-3-yl group adds a heterocyclic aromatic component to the molecule, making it a versatile intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid. This step converts the carboxylic acid into a methyl ester.
Introduction of the Pyridin-3-yl Group:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate can undergo various types of chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring, to form different oxidation states and derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or lithium diisopropylamide (LDA) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for these reactions.
Major Products Formed
Hydrolysis: The major products are the free amino acid and methanol.
Substitution: The products depend on the nature of the nucleophile used in the reaction.
Oxidation and Reduction: The products include various oxidized or reduced forms of the pyridine ring.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural amino acids.
Medicine: It serves as a building block in the synthesis of peptide-based drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of specialty materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under physiological conditions, revealing the free amine, which can then participate in various biochemical processes. The pyridin-3-yl group can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(phenyl)propanoate: Similar structure but with a phenyl group instead of a pyridin-3-yl group.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoate: Similar structure but with the pyridine ring attached at the 2-position.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoate: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
The uniqueness of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoate lies in the specific positioning of the pyridin-3-yl group, which can influence its reactivity and interactions with biological targets. This positioning can lead to different binding affinities and selectivities compared to its analogs.
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)8-10-6-5-7-15-9-10/h5-7,9,11H,8H2,1-4H3,(H,16,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDWIXLMXFPEAW-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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